N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a 2,1,3-benzothiadiazole core substituted at position 5 with a carboxamide group. The amide nitrogen is further functionalized with a hybrid substituent comprising an oxan-4-yl (tetrahydropyran) and pyridin-3-yl group connected via a methyl bridge.
The compound’s design combines lipophilic (tetrahydropyran) and polar (pyridine) moieties, which may balance solubility and membrane permeability. While exact physicochemical data (e.g., logP, molecular weight) are unavailable in the provided evidence, estimates based on its formula (approximated as C₁₈H₁₈N₅O₂S) suggest a molecular weight of ~376.43 g/mol.
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(13-3-4-15-16(10-13)22-25-21-15)20-17(12-5-8-24-9-6-12)14-2-1-7-19-11-14/h1-4,7,10-12,17H,5-6,8-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNGKKRPWAVUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, including the formation of the pyridine and tetrahydropyran rings, followed by their coupling with the benzo[c][1,2,5]thiadiazole core. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction, and various organic solvents like tetrahydrofuran (THF) for reaction media .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Commonly performed using reducing agents like LiAlH4.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: LiAlH4 in THF is a common choice.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound valuable for therapeutic applications. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Estimated logP based on substituent contributions (tetrahydropyran reduces lipophilicity vs. fluorophenyl).
Key Observations:
- Core Heterocycle : The benzothiadiazole core in the target compound and G703-0016/X2705 contrasts with the imidazothiadiazole (MMV1) and isoxazole (SI10) systems, which may alter electronic properties and target selectivity.
- Substituent Effects: The oxan-4-yl group in the target compound and MMV1 enhances hydrophilicity compared to G703-0016’s fluorophenyl group (logP 3.36).
- Molecular Weight : The target compound (~376 g/mol) falls within the acceptable range for drug-like molecules, whereas X2705’s higher weight (~447 g/mol) may limit bioavailability.
Biological Activity
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{15}H_{15}N_{3}O_{2}S
- Molecular Weight : 299.36 g/mol
- LogP : 2.1 (indicating moderate lipophilicity)
Antimicrobial Activity
Research has indicated that derivatives of benzothiadiazole compounds exhibit significant antimicrobial properties. For example, compounds similar to N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole have shown activity against various bacterial strains.
These findings suggest that the compound may be effective against Gram-positive and Gram-negative bacteria.
Antioxidant Activity
Antioxidant assays have demonstrated that this compound exhibits moderate antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results indicated a percentage scavenging activity of approximately 45%, which is comparable to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole | 45% | |
| Ascorbic Acid | 85% |
This suggests that the compound could be a potential candidate for further development in antioxidant applications.
Anticancer Activity
Preliminary studies have explored the anticancer potential of benzothiadiazole derivatives. In vitro studies showed that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways.
The biological activity of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties could lead to ROS generation in cancer cells, inducing apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole against clinical isolates of bacteria. The results indicated significant activity against multi-drug resistant strains.
Study 2: Antioxidant Properties
Another study focused on the antioxidant properties of the compound using various assays including DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The findings supported its potential use in preventing oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
